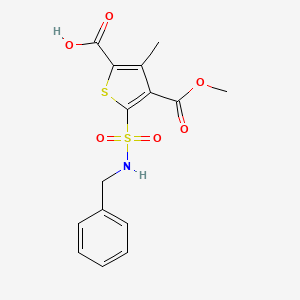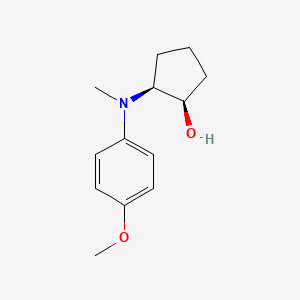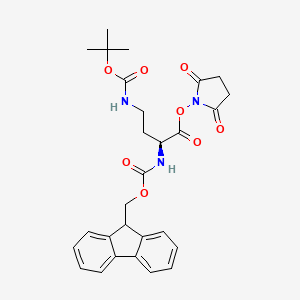
Fmoc-Dab(Boc)-OSu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Dab(Boc)-OSu, also known as N-α-Fmoc-N-γ-t-Boc-L-diaminobutanoic acid, is a compound widely used in peptide synthesis It is a derivative of diaminobutyric acid, modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Dab(Boc)-OSu typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the α-amino group using the Fmoc group and the γ-amino group using the Boc group. The protected diaminobutyric acid is then activated with N-hydroxysuccinimide (OSu) to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and coupling reagents like diisopropylcarbodiimide (DIC) to facilitate the formation of the activated ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
化学反応の分析
Types of Reactions
Fmoc-Dab(Boc)-OSu primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The activated ester reacts with the amino groups of other amino acids to form peptide bonds. The compound can also undergo deprotection reactions, where the Fmoc and Boc groups are removed under specific conditions to reveal the free amino groups .
Common Reagents and Conditions
Substitution Reactions: Common reagents include amino acids or peptides with free amino groups. The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) with coupling reagents such as DIC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection Reactions: The Fmoc group is removed using a base like piperidine in DMF, while the Boc group is removed using acids like trifluoroacetic acid (TFA) in DCM.
Major Products Formed
The primary products formed from these reactions are peptides with diaminobutyric acid residues. The deprotection reactions yield free amino groups, which can further participate in peptide bond formation or other chemical modifications .
科学的研究の応用
Chemistry
In chemistry, Fmoc-Dab(Boc)-OSu is used extensively in solid-phase peptide synthesis. It allows for the incorporation of diaminobutyric acid residues into peptides, which can be crucial for studying the structure-activity relationships of peptides and proteins .
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. The compound’s ability to introduce diaminobutyric acid residues makes it valuable for creating peptides with specific functional groups that can interact with biological targets .
Medicine
In medicine, peptides containing diaminobutyric acid residues are explored for their therapeutic potential. These peptides can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The unique properties of diaminobutyric acid residues, such as their ability to form hydrogen bonds and ionic interactions, enhance the biological activity of these peptides .
Industry
In the industrial sector, this compound is used in the production of peptide-based drugs and diagnostics. Its role in solid-phase peptide synthesis makes it a critical component in the manufacturing of high-purity peptides for pharmaceutical applications .
作用機序
The mechanism of action of Fmoc-Dab(Boc)-OSu in peptide synthesis involves the activation of the carboxyl group of diaminobutyric acid by N-hydroxysuccinimide. This activation facilitates the formation of peptide bonds with amino groups of other amino acids. The Fmoc and Boc protecting groups prevent unwanted side reactions during synthesis and are removed under specific conditions to reveal the free amino groups for further reactions .
類似化合物との比較
Similar Compounds
Fmoc-Dpr(Boc)-OH: Similar to Fmoc-Dab(Boc)-OSu but with a different amino acid backbone.
Fmoc-Abu-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Orn(Boc)-OH: Contains ornithine instead of diaminobutyric acid
Uniqueness
This compound is unique due to its ability to introduce diaminobutyric acid residues into peptides. This feature is particularly valuable for creating peptides with specific functional groups that can interact with biological targets. The combination of Fmoc and Boc protecting groups provides versatility in peptide synthesis, allowing for precise control over the introduction and removal of functional groups .
特性
分子式 |
C28H31N3O8 |
|---|---|
分子量 |
537.6 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C28H31N3O8/c1-28(2,3)38-26(35)29-15-14-22(25(34)39-31-23(32)12-13-24(31)33)30-27(36)37-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)(H,30,36)/t22-/m0/s1 |
InChIキー |
MDMVPESGWBSLND-QFIPXVFZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


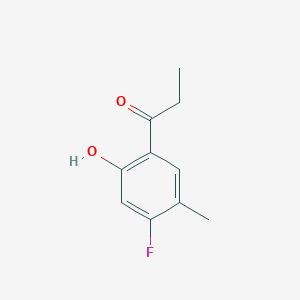
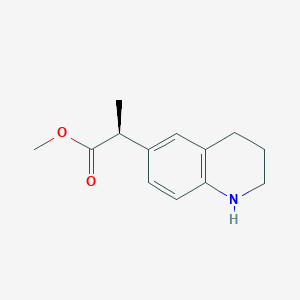
![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
![tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)


![2-Cyclopropyl-8-methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13336274.png)
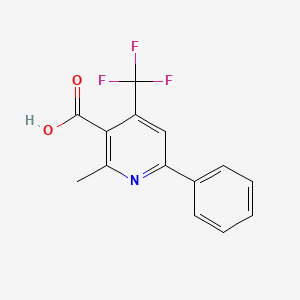
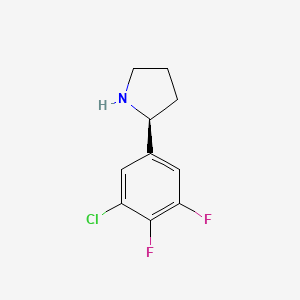
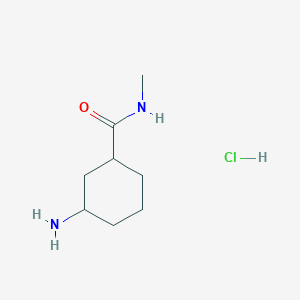

![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
